1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine
Overview
Description
1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H16N4S and its molecular weight is 248.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been studied for their diverse physiological and pharmacological activities . These compounds have shown a wide range of drug-like properties along with their structure–activity relationships .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context in which the compound is used.
Biochemical Analysis
Biochemical Properties
1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as kinases can modulate signaling pathways, influencing cellular responses . Additionally, it binds to specific receptors, altering their activity and contributing to its pharmacological effects .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . The compound can modulate gene expression, leading to changes in the production of proteins that regulate cell growth and apoptosis . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, which can affect the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and kinases, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-proliferative properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites within cells . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the production and utilization of metabolic intermediates . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Additionally, it can bind to proteins that facilitate its distribution and localization within different cellular compartments . These interactions are crucial for the compound’s biological activity and therapeutic potential .
Properties
IUPAC Name |
1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFFGJLULKEOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(NN=C2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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